molecular formula C12H23NO2 B3040313 tert-Butyl (S)-2-ethylpiperidine-1-carboxylate CAS No. 1853230-28-0

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate

Cat. No.: B3040313
CAS No.: 1853230-28-0
M. Wt: 213.32
InChI Key: TZODONUATMTJPI-JTQLQIEISA-N
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Description

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with an ethyl group at the 2-position and a carboxylate ester at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate typically involves the reaction of (S)-2-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and scalability. The use of flow microreactors allows for precise temperature and pressure control, reducing the risk of side reactions and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-methylpiperidine-1-carboxylate
  • tert-Butyl (S)-2-propylpiperidine-1-carboxylate
  • tert-Butyl (S)-2-isopropylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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